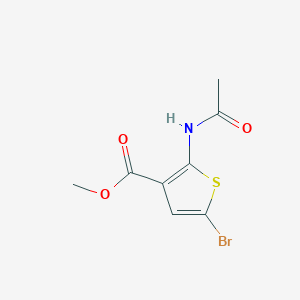

甲基-2-(乙酰氨基)-5-溴-3-噻吩羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of “(Z)-2-acetylamino methyl cinnamate” involves a catalysis process using N,N-dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Another example is the synthesis of novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, “2-Acetylamino-5-bromo-3-methylpyridine” has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a molar volume of 148.2±3.0 cm3 .科学研究应用

Synthesis of Benzamide Compounds

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate: can be utilized in the synthesis of novel benzamide compounds. These compounds have shown promise in various fields due to their antioxidant, antibacterial, and potential drug industry applications . The synthesis process typically involves the use of IR, 1H NMR, 13C NMR spectroscopic, and elemental methods to analyze the products.

Anti-inflammatory Applications

This compound exhibits anti-inflammatory properties, which can be leveraged in medical research to develop treatments for conditions like acute kidney injury in animal models . Its efficacy in reducing inflammation makes it a valuable candidate for further pharmacological studies.

Polymer Synthesis

The compound serves as a precursor for the synthesis of functional polymers. These polymers are used as polymeric reagents or supports in biochemical and chemical applications. The synthesis involves binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods .

Drug Discovery

In drug discovery, Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can be a key intermediate. It can be used to create a variety of amide derivatives, which are significant in the development of new pharmaceuticals with applications ranging from cancer treatment to anti-microbial and anti-inflammatory drugs .

Industrial Applications

The compound’s derivatives find applications in industrial sectors such as plastics, rubber, paper industry, and agriculture. They are used to improve the properties of materials or as additives to enhance product performance .

Synthesis of Reactive Polymers

It can be used to synthesize reactive polymers by chemically modifying non-functional polymers or by direct polymerization of monomers with functional groups. These polymers have specific chemical, physicochemical, or biochemical functions and are used in a wide range of industrial and research applications .

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that organoboron compounds, which this compound may be related to, can be converted into a broad range of functional groups, affecting various biochemical pathways .

Result of Action

The compound’s potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture

属性

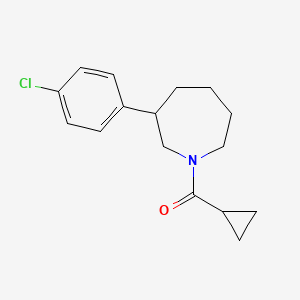

IUPAC Name |

methyl 2-acetamido-5-bromothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIOMPLHLUUVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)

![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)